6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione
Description
Properties
CAS No. |
823195-66-0 |
|---|---|
Molecular Formula |
C16H13ClN2S |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C16H13ClN2S/c1-10-3-6-13(7-4-10)19-11(2)18-15-8-5-12(17)9-14(15)16(19)20/h3-9H,1-2H3 |
InChI Key |
WUXVJPXBFHUHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=S)C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzonitrile with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then treated with carbon disulfide to introduce the thione group, followed by cyclization to form the final quinazoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as catalyst reuse, are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Oxidation
Quinazolinethiones can undergo oxidation, though specific data for this compound is limited. Related quinazolines oxidize with H₂O₂ in acidic conditions to form dihydro-oxo derivatives .
Reduction
Reduction with agents like LiAlH₄ or NaBH₄ typically yields 3,4-dihydroquinazolines or fully reduced tetrahydroquinazolines .
Nucleophilic and Electrophilic Substitution
-
Nucleophilic attack : The thione group (C=S) is reactive, enabling substitution at the sulfur position.
-
Electrophilic substitution : Positions 2, 3, and 6 are susceptible to substitution due to electron density variations .
Addition Reactions
The bicyclic structure allows for Michael addition or nucleophilic attack at the 3,4-double bond. For example, Grignard reagents or carbonyl compounds may add across this bond .
Structural Influences on Reactivity
-
Substituent effects :
| Substituent | Effect |
|---|---|
| Chloro (Position 6) | Enhances electrophilic substitution |
| 4-Methylphenyl (Pos.3) | Modulates nucleophilic reactivity |
| Methyl (Position 2) | Stabilizes cyclization intermediates |
Biological Activity and Reaction Implications
While not directly a chemical reaction, the compound’s biological activity (e.g., antimicrobial properties) may involve interactions with enzymes or receptors. Substituent modifications (e.g., at positions 2 and 3) significantly alter activity, as observed in quinazoline derivatives .
Scientific Research Applications
6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thione group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Table 1: Melting Points and Substituent Influence
Analysis :
- Steric Effects: Bulky groups (e.g., phenylethynyl in 4c) increase rigidity and melting points, whereas flexible chains (e.g., butynol in 4e) decrease them .
- Polar Substituents : Methoxy (IIIg) and hydroxyl (4e) groups reduce melting points due to disrupted lattice interactions .
Spectral Characteristics
Table 2: IR and NMR Spectral Data
Analysis :
- C=S Stretch : Consistent across thione derivatives (1230–1260 cm⁻¹), confirming the thione moiety .
- Aromatic Protons: Quinazoline-ring protons in 4c appear downfield (δ 8.42) due to electron-withdrawing Cl and ethynyl groups , while amino-substituted analogs (IIIe, IIIg) show upfield shifts for NH protons (δ 4.2) .
Biological Activity
6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione is a compound belonging to the quinazoline family, characterized by a fused bicyclic structure that includes a benzene and a pyrimidine ring. Its unique structural features, including a chlorine atom at the 6-position, a methyl group at the 2-position, and a para-methylphenyl substituent at the 3-position, contribute to its potential biological activities. The presence of a thione functional group at the 4-position enhances its reactivity and biological activity profile.
General Pharmacological Properties
Quinazoline derivatives, including 6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione, are known for their diverse pharmacological activities. These include:
- Anticancer Activity : Quinazolines have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain quinazoline derivatives can inhibit cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells with IC50 values ranging from 10 µM to 12 µM .
- Antibacterial Activity : Quinazoline compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Specific derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli with promising results .
- Anti-inflammatory Effects : Some quinazoline analogues have been reported to exhibit anti-inflammatory activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in experimental models .
The biological activity of 6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Molecular docking studies suggest that this compound may bind effectively to specific kinases involved in cancer progression, potentially leading to therapeutic applications in oncology.
- Cytotoxicity : The compound's thione functionality is believed to enhance its cytotoxic effects by influencing cellular pathways associated with apoptosis and cell proliferation .
- Antioxidant Activity : Some derivatives of quinazolines have shown significant antioxidant properties, indicating potential protective effects against oxidative stress-related diseases .
Table 1: Biological Activities of Quinazoline Derivatives
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| 6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione | Anticancer (MCF-7) | ~10 μM |
| Quinazolinone Derivative A3 | Cytotoxic (PC3) | 10 μM |
| Quinazolinone Derivative A5 | Cytotoxic (HT-29) | 12 μM |
| Quinazolinone Derivative B4 | Antibacterial (E. coli) | Effective |
| Quinazolinone Derivative C1 | Anti-inflammatory | Superior to Indomethacin |
Recent Research Highlights
- Cytotoxic Effects : A study involving quinazolinone-thiazole hybrids demonstrated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, suggesting that modifications in the quinazoline structure can significantly enhance biological activity .
- Molecular Docking Studies : Recent research has focused on the binding affinities of quinazoline derivatives with key proteins involved in cancer pathways, revealing insights into their mechanisms of action and potential therapeutic applications in targeted therapies .
- In Vivo Studies : Further investigations are needed to validate the in vitro findings through in vivo studies to assess the safety and efficacy of these compounds as therapeutic agents against various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
